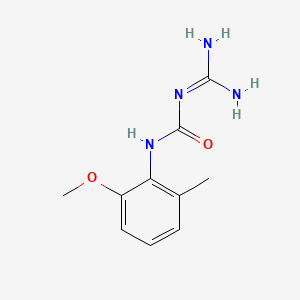
Urea, N-(aminoiminomethyl)-N'-(2-methoxy-6-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)-, the synthetic route might involve the reaction of an appropriate isocyanate with an amine containing the 2-methoxy-6-methylphenyl group. The reaction conditions usually include a solvent such as dichloromethane or toluene, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Urea derivatives can undergo various types of chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted urea derivatives.
Scientific Research Applications
Urea derivatives, including Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)-, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their therapeutic potential in treating diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of urea derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism for Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- would depend on its specific structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(aminoiminomethyl)-N’-(phenyl)-
- Urea, N-(aminoiminomethyl)-N’-(2-methoxyphenyl)-
- Urea, N-(aminoiminomethyl)-N’-(2-methylphenyl)-
Uniqueness
Urea, N-(aminoiminomethyl)-N’-(2-methoxy-6-methylphenyl)- is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other urea derivatives.
Properties
CAS No. |
55832-03-6 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-(2-methoxy-6-methylphenyl)urea |
InChI |
InChI=1S/C10H14N4O2/c1-6-4-3-5-7(16-2)8(6)13-10(15)14-9(11)12/h3-5H,1-2H3,(H5,11,12,13,14,15) |
InChI Key |
GXWCQIVOFKTXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















